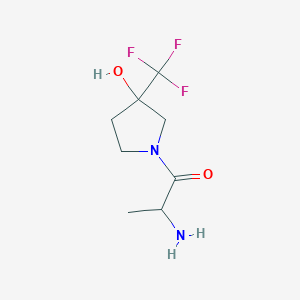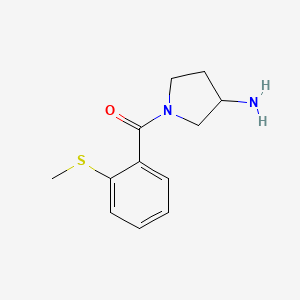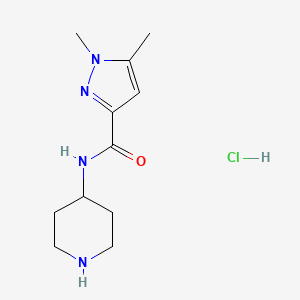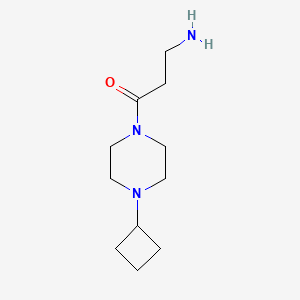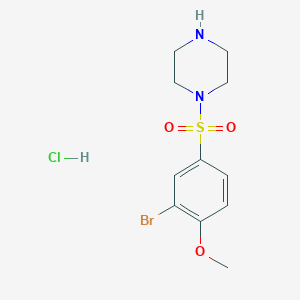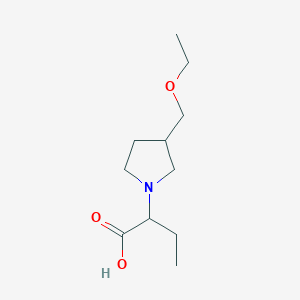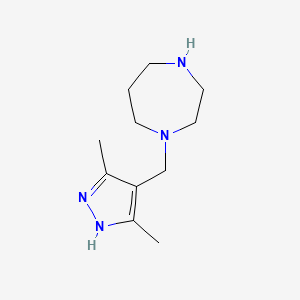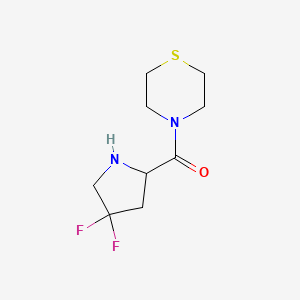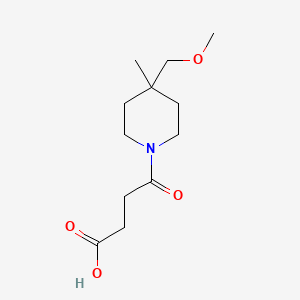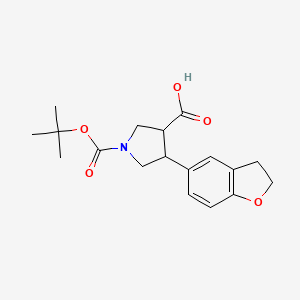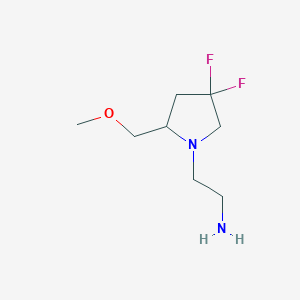
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C8H16F2N2O and a molecular weight of 194.22 g/mol. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Scientific Research Applications
Ethylene Oligomerization Catalysts
Nickel(II) complexes chelated by (amino)pyridine ligands, derived from reductions of related imine compounds, have been studied for their potential as ethylene oligomerization catalysts. These studies include experimental investigations and density functional theory studies to understand the reactivity trends and influence of complex structure on the ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Enantioselective Fluorodehydroxylation
The compound "(S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride" has been highlighted as an effective enantioselective fluorodehydroxylating agent. This highlights the role of similar structures in synthesizing homochiral aminofluorosulphuranes, which are stable and effective for specific chemical transformations (Hann & Sampson, 1989).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those involving pyrrolidin-1-yl groups, are fundamental in synthesizing biological molecules such as heme and chlorophyll. The extensive delocalization of nitrogen electrons accounts for the aromatic character and lack of basicity in pyrrole systems. Pyrrolidinones, a type of pyrrole derivative, are prepared via reactions involving lactone and amine at high temperatures and find applications as intermediates, wetting agents, and solvents (Anderson & Liu, 2000).
Palladium(II) Complexes as Catalysts
Palladium(II) complexes of (pyridyl)imine ligands, including those related to the compound of interest, serve as catalysts for the methoxycarbonylation of olefins. These complexes form active catalysts for producing linear and branched esters, showing the importance of complex structure and olefin chain length on catalytic behavior (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O/c1-13-5-7-4-8(9,10)6-12(7)3-2-11/h7H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYJYMMVMQWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)

